molecular formula C7H3ClN2O2S B8553689 4-Chloro-5-nitrothieno[2,3-b]pyridine

4-Chloro-5-nitrothieno[2,3-b]pyridine

Cat. No.: B8553689
M. Wt: 214.63 g/mol
InChI Key: CIAXGSQCSLQMKG-UHFFFAOYSA-N
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Description

4-Chloro-5-nitrothieno[2,3-b]pyridine is a sulfur- and nitrogen-containing fused heterocyclic compound. The nitro and chloro substituents at positions 5 and 4, respectively, likely enhance its reactivity and electronic properties, making it a candidate for pharmaceutical and industrial applications .

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-5-nitrothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3ClN2O2S/c8-6-4-1-2-13-7(4)9-3-5(6)10(11)12/h1-3H

InChI Key

CIAXGSQCSLQMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and similarities:

Compound Class Fused Ring Heteroatoms Key Substituents Electronic Effects
Thieno[2,3-b]pyridine S (thiophene), N (pyridine) 4-Cl, 5-NO₂ Sulfur increases lipophilicity; nitro group is electron-withdrawing
Pyrrolo[2,3-b]pyridine N (pyrrole), N (pyridine) 4-Cl, 5-I, 5-NO₂ Nitrogen enhances basicity; iodine offers halogen bonding potential
Chromeno[2,3-b]pyridine O (chromene), N (pyridine) 5-Phenoxy Oxygen improves hydrogen bonding; phenoxy group increases aromaticity
Furo[2,3-b]pyridine O (furan), N (pyridine) Variable substituents Oxygen reduces lipophilicity; furan enhances metabolic stability
Thieno[2,3-d]pyrimidine S (thiophene), N (pyrimidine) 4-Cl, 5-Ph Pyrimidine introduces two nitrogens, enhancing hydrogen bonding

Key Research Findings

  • Nitro Group Impact: The 5-nitro substituent in thieno[2,3-b]pyridine may enhance electrophilicity, facilitating nucleophilic attacks in drug-target interactions .
  • Chlorine vs.
  • Sulfur vs.
  • Multi-Heteroatom Systems: Thieno[2,3-d]pyrimidines (S, N) show enhanced binding to enzymes compared to single-heteroatom systems .

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